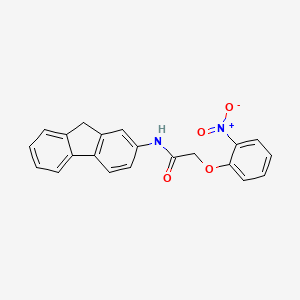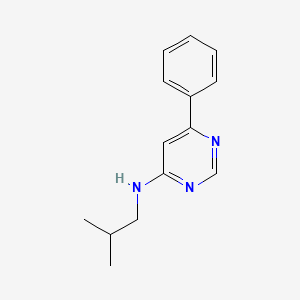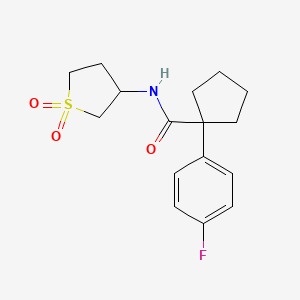![molecular formula C18H19ClN2O B6123419 (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-115 has been extensively studied for its potential use in treating various neurological disorders such as addiction, epilepsy, and anxiety.
Scientific Research Applications
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 has been extensively studied for its potential use in treating various neurological disorders such as addiction, epilepsy, and anxiety. Studies have shown that (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can modulate the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the metabolism of GABA in the brain. By inhibiting GABA transaminase, (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can increase the levels of GABA in the brain, which can lead to a decrease in the severity of seizures and anxiety.
Mechanism of Action
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 works by inhibiting the activity of GABA transaminase, which is responsible for the metabolism of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. By increasing the levels of GABA in the brain, (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can help to reduce the severity of seizures and anxiety.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can increase the levels of GABA in the brain, which can lead to a decrease in the severity of seizures and anxiety. (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 has also been shown to have a neuroprotective effect, which can help to prevent damage to the brain caused by seizures and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in lab experiments is its ability to selectively inhibit GABA transaminase without affecting other enzymes in the brain. However, one of the limitations of using (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in lab experiments is its high cost and complex synthesis process.
Future Directions
There are several future directions for the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in the treatment of neurological disorders. One area of research is the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of more efficient and cost-effective synthesis methods for (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115. Additionally, the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease is an area of ongoing research.
Synthesis Methods
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 3-pyridinemethanol to form the intermediate (4-chlorophenyl)[1-(3-pyridinyl)methyl]methanol. The intermediate is then reacted with piperidine and acetic anhydride to form (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115. The synthesis of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 is a complex process that requires a high level of expertise and precision.
properties
IUPAC Name |
(4-chlorophenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-7-5-15(6-8-17)18(22)16-4-2-10-21(13-16)12-14-3-1-9-20-11-14/h1,3,5-9,11,16H,2,4,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFRLKJJQHOFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)
![4-(4-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6123348.png)
![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)
![4-benzyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6123357.png)


![2-{3-[2-(4-fluorophenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6123400.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6123407.png)
![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6123418.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6123425.png)

![3-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)-1-propanol](/img/structure/B6123434.png)
![pyrrolidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6123446.png)